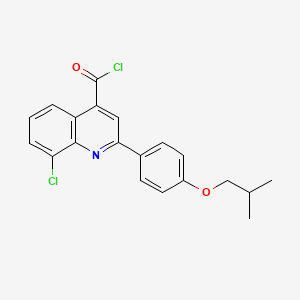
2-(4-Methylphenyl)-1,3-thiazole-5-carbaldehyde
Descripción general
Descripción
2-(4-Methylphenyl)-1,3-thiazole-5-carbaldehyde, also known as MPTC, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPTC belongs to the thiazole family, which is a class of heterocyclic compounds that contain a five-membered ring composed of four carbon atoms, one sulfur atom, and one nitrogen atom. The unique structure of MPTC makes it an attractive candidate for research in the fields of medicine, agriculture, and material science.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Synthesis of Heterocyclic Compounds : This compound has been used as a synthon in the synthesis of thiazole and pyrazoline heterocycles. These compounds show promising analgesic and anti-inflammatory activities, as explored in research conducted by Abdel-Wahab et al. (2012) (Abdel-Wahab et al., 2012).
Antimicrobial and Anti-Inflammatory Applications : Various studies have focused on synthesizing new derivatives of 1,3-thiazole using this compound. These derivatives have shown potential as bioactive substances, exhibiting antimicrobial, anti-inflammatory, and analgesic properties, as investigated by Sinenko et al. (2016) and Shelke et al. (2014) (Sinenko et al., 2016); (Shelke et al., 2014).
Anticancer and Antiviral Research : Novel derivatives synthesized using this compound have been evaluated for their anticancer and antiviral activities. Some compounds showed significant activity against specific cancer cell lines and viruses, as shown in studies by Lozynskyi et al. (2016) (Lozynskyi et al., 2016).
Photophysical and Chemical Properties
Study of Physicochemical Properties : This compound has been utilized in the synthesis of fluorescent styryl push–pull compounds, with studies focusing on their absorptive and emissive properties in different solvent conditions, as investigated by Sekar et al. (2014) and Telore et al. (2015) (Sekar et al., 2014); (Telore et al., 2015).
Applications in Material Chemistry : The compound's derivatives have been examined for their potential in material chemistry, particularly in the context of fluorescence and viscosity sensing. These properties are crucial for developing new materials and sensors (Telore et al., 2015).
Propiedades
IUPAC Name |
2-(4-methylphenyl)-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS/c1-8-2-4-9(5-3-8)11-12-6-10(7-13)14-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJVUGRGDUNLMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)-1,3-thiazole-5-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoyl chloride](/img/structure/B1420675.png)



![4-[(3-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1420685.png)
![4-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1420686.png)




